2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-4-3-5-15(12-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-7-9-16(10-8-13)27(30)31/h1-12H,24H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOCWRWYFBVWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indolizine Core: Starting with a suitable pyrrole derivative, the indolizine core can be constructed through cyclization reactions.
Functional Group Introduction: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution to introduce the 3-chlorophenyl group.
Nitrobenzoyl Group Addition: The 4-nitrobenzoyl group can be introduced via acylation reactions, typically using reagents like nitrobenzoyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups at the chlorophenyl position.
Scientific Research Applications
Antimycobacterial Activity
Research has shown that indolizines can exhibit significant antimycobacterial properties. A study demonstrated the anti-tubercular activity of several indolizine derivatives against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Specifically, compounds similar to 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against the H37Rv strain and 16 to 64 µg/mL against multidrug-resistant strains, indicating their potential as therapeutic agents for tuberculosis .
Anticancer Properties
Indolizines have been explored for their ability to inhibit various kinase proteins implicated in cancer progression. The inhibition of such proteins can modulate disease states related to inflammatory and proliferative disorders, making these compounds potential candidates for cancer treatment . Specifically, the compound may target kinases involved in solid tumors, thereby offering a pathway for developing new anticancer therapies.
Synthetic Pathways
The synthesis of indolizine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, one synthetic method involves the use of aminocatalyzed cyclization reactions that yield diverse indolizine structures with high efficiency . The ability to modify the indolizine core allows for the development of compounds with tailored biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares key structural and physicochemical properties of the target compound with its analogs:
*Calculated based on molecular formula.
Key Observations
Benzoyl Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitro group in the target compound and its analog () may enhance stability and polar interactions compared to 4-methoxy (electron-donating, ) or 4-chloro (moderate EWG, ).
Phenyl Substituent Effects :
- Chlorine Position : The 3-chlorophenyl group in the target compound vs. 2-chlorophenyl () may influence steric hindrance and π-stacking interactions.
- Additional Modifications : The 5-chloro-2-methylphenyl group () introduces steric bulk, which could reduce bioavailability compared to simpler substituents .
Biological Activity
2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique structural features that include an amino group, a chlorophenyl moiety, and a nitrobenzoyl group. These functional groups contribute to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 434.8 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.8 g/mol |
| CAS Number | 903281-63-0 |
Antimicrobial Properties
Research indicates that indolizine derivatives exhibit a range of antimicrobial activities. A study focused on the anti-tubercular properties of similar indolizine compounds demonstrated promising results against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB). The minimum inhibitory concentration (MIC) for some derivatives ranged from 4 to 64 µg/mL, suggesting that the indolizine scaffold can be optimized for enhanced activity against tuberculosis pathogens .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within bacterial cells. For example, docking studies have identified potential targets such as enoyl-acyl carrier protein reductase (InhA), indicating that the compound may inhibit critical enzymatic pathways necessary for bacterial survival .
Anticancer Activity
Indolizines have also been investigated for their anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. The presence of nitro and amino groups may enhance the compound's ability to interact with DNA or RNA, leading to cytotoxic effects on cancer cells .
Study on Anti-Tubercular Activity
A comprehensive study evaluated a series of indolizine derivatives, including those structurally related to this compound. The study reported that several compounds exhibited significant anti-MTB activity, with some showing effectiveness against MDR strains. The research highlighted the importance of structural modifications in enhancing biological activity and suggested further development for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies conducted on indolizines reveal that specific substitutions at the 1, 2, and 3 positions of the indolizine core significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like nitro or halogens has been associated with increased potency against microbial pathogens .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?
- Synthetic Route : The synthesis typically involves:
Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions .
Functionalization : Introduction of the 3-chlorophenyl and 4-nitrobenzoyl groups via nucleophilic substitution (e.g., using 3-chloroaniline and 4-nitrobenzoyl chloride) .
Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity .
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time.
- Adjust solvent polarity (e.g., DMF for nitro group stability) and catalyst loading to improve yield (e.g., 5 mol% Pd for cyclization) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign peaks for the indolizine core (δ 6.5–8.5 ppm for aromatic protons) and carboxamide (δ 10–12 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (e.g., m/z 465.08 for C24H17ClN4O4) .
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹ for benzoyl and carboxamide groups) .
- Resolving Discrepancies : Overlap in aromatic proton signals can be addressed via 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound in biological systems?
- Quantum Mechanical Calculations :
- Use density functional theory (DFT) to model electron density maps, identifying reactive sites (e.g., nitro group’s electrophilic nature) .
- Simulate binding affinities to biological targets (e.g., kinases) via molecular docking (software: AutoDock Vina) .
- Reaction Pathway Analysis :
- Employ reaction path search algorithms (e.g., GRRM) to predict degradation pathways under physiological conditions (pH 7.4) .
Q. What methodological approaches are used to investigate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays :
- Measure IC50 values against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays (λex 340 nm, λem 450 nm) .
- Co-crystallization with enzymes (e.g., PDB deposition) to resolve binding modes at <2.0 Å resolution .
Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be reconciled?
- Data Normalization :
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis :
- Use multivariate regression to identify confounding factors (e.g., cell line heterogeneity, solvent effects) .
- Orthogonal Validation :
- Confirm activity via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Methodological Challenges and Solutions
Q. What strategies mitigate nitro group reduction during synthesis or storage?
- Synthesis :
- Use nitro-protecting groups (e.g., tert-butyloxycarbonyl) during functionalization steps .
- Storage :
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation .
Q. How are regioselectivity issues addressed in indolizine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
